Mestranol acetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
10382-22-6 |
|---|---|
Molecular Formula |
C23H28O3 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
[(8R,9S,13S,14S)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H28O3/c1-5-23(26-15(2)24)13-11-21-20-8-6-16-14-17(25-4)7-9-18(16)19(20)10-12-22(21,23)3/h1,7,9,14,19-21H,6,8,10-13H2,2-4H3/t19-,20-,21+,22+,23?/m1/s1 |
InChI Key |
VUOXWYSHLSLTID-VBRJGFDYSA-N |
Isomeric SMILES |
CC(=O)OC1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC)C)C#C |
Canonical SMILES |
CC(=O)OC1(CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC)C)C#C |
Origin of Product |
United States |
Molecular Structure Elucidation and Spectroscopic Characterization of Mestranol Acetate
Advanced Spectroscopic Techniques for Structural Confirmation
A suite of spectroscopic methods is employed to confirm the molecular structure of mestranol (B1676317) acetate (B1210297) and its derivatives. These techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, each provide unique and complementary information. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are powerful tools for elucidating the carbon-hydrogen framework of mestranol acetate.
¹H NMR: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom in the molecule. Specific chemical shifts and coupling patterns are characteristic of the steroidal structure. Two-dimensional NMR techniques, such as 2D-J-resolved and 2D spin-echo J-correlated (SECSY) experiments, have been instrumental in assigning the complex proton signals of the parent compound, mestranol. nih.gov
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments and their electronic nature. The analysis of the ¹³C NMR spectrum of mestranol has been aided by 2D ¹H-¹³C hetero-shift correlation experiments. nih.gov For a derivative, 17α-ethinyl-17-hydroxy-3-methoxyestra-1,3,5(10)-triene-6-one-17-acetate, the structure was confirmed using ¹³C NMR among other techniques. researchgate.netresearchgate.net
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information through fragmentation analysis. Electrospray ionization (ESI) is a common technique used for the analysis of mestranol and its derivatives. researchgate.netresearchgate.net In one study, ESI-MS was used to characterize a new this compound derivative. researchgate.net Another study utilized tandem mass spectrometry (LC-(ESI)MS-MS) for the detection and quantification of mestranol, with positive ionization mode yielding better results for this compound. scirp.org
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its various structural features. For instance, the carbonyl groups in steroids are typically observed in the range of 1656-1735 cm⁻¹. nih.gov The presence of the ethynyl (B1212043) group and the aromatic ring system in mestranol can also be identified by their specific vibrational frequencies. nih.gov The structure of a new this compound derivative was also characterized in part by its IR spectrum. researchgate.netresearchgate.net
Table 1: Spectroscopic Data for Mestranol and its Derivatives
| Technique | Compound | Key Findings/Observations |
|---|---|---|
| ¹H NMR | Mestranol | Assignments made with 2D-J-resolved and SECSY experiments. nih.gov |
| ¹³C NMR | Mestranol | Assignments aided by 2D ¹H-¹³C hetero-shift correlation. nih.gov |
| ¹³C NMR | 17α-ethinyl-17-hydroxy-3-methoxyestra-1,3,5(10)-triene-6-one-17-acetate | Used for structural confirmation. researchgate.netresearchgate.net |
| MS (ESI) | New this compound Derivative | Utilized for structural characterization. researchgate.net |
| MS (LC-(ESI)MS-MS) | Mestranol | Positive ionization mode showed better results. scirp.org |
| IR | Steroids (general) | Carbonyl group absorption in the 1656-1735 cm⁻¹ range. nih.gov |
| IR | Mestranol | Can be determined at 3308 cm⁻¹ (ethynyl group) or 1502 cm⁻¹ (aromatic ring). nih.gov |
| IR | New this compound Derivative | Used for structural characterization. researchgate.netresearchgate.net |
Crystallographic Analysis of this compound Derivatives
X-ray single crystal diffraction is the gold standard for determining the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry.
A new derivative, 17α-ethinyl-17-hydroxy-3-methoxyestra-1,3,5(10)-triene-6-one-17-acetate, was synthesized and its structure was determined by X-ray single crystal diffraction. researchgate.netresearchgate.net The analysis revealed that this compound crystallizes in the triclinic system with the space group P1. researchgate.netresearchgate.net The molecules in the crystal lattice are arranged in a head-to-tail fashion, and notably, there are no intra- or intermolecular hydrogen bonds present. researchgate.netresearchgate.net
In a separate study, thirteen steroidal derivatives, including some derived from mestranol, were synthesized. rsc.org The solid-state study using X-ray diffraction showed that many of these compounds belong to the orthorhombic P212121 space group and adopt an "L" shaped conformation. rsc.org The crystal packing of these derivatives is influenced by various intermolecular interactions, such as O–H⋯O, C–H⋯O, and C–H⋯π interactions. rsc.org One mestranol derivative, 17α-(4′-iodophenylethynyl)-3-methoxy-estra-1,3,5(10)-trien-17-β-ol, exhibited an iodine–iodine interaction in the solid state. rsc.org
Table 2: Crystallographic Data for Mestranol Derivatives
| Derivative | Crystal System | Space Group | Key Structural Features |
|---|---|---|---|
| 17α-ethinyl-17-hydroxy-3-methoxyestra-1,3,5(10)-triene-6-one-17-acetate | Triclinic | P1 | Head-to-tail molecular arrangement; no hydrogen bonding. researchgate.netresearchgate.net |
| Various halo-aromatic derivatives | Orthorhombic | P212121 | "L" shaped conformation; packing governed by O–H⋯O, C–H⋯O, and C–H⋯π interactions. rsc.org |
| 17α-(4′-iodophenylethynyl)-3-methoxy-estra-1,3,5(10)-trien-17-β-ol | - | - | Shows iodine-iodine interaction in the solid state. rsc.org |
Stereochemical Analysis and Conformational Dynamics of Acetylated Mestranol Analogues
The stereochemistry of this compound and its analogues is a critical aspect of their structure. The acetylation of the 17-hydroxyl group can influence the conformational dynamics of the steroid.
Research has shown that the stereochemistry at the C17 position is crucial. An efficient synthesis of 17-epi-ethynylestradiol has been reported, highlighting the importance of controlling the stereochemistry at this center. acs.org The conformation of the steroid rings also plays a significant role. For example, in a study of 3β-(p-methoxybenzoyloxy)-4,16-pregnadiene-6,20-dione, a related steroid, the A, B, C, and D rings were found to adopt half chair, distorted chair, distorted chair, and distorted envelope conformations, respectively. researchgate.net
Molecular Mechanism Research and Receptor Interactions of Mestranol Acetate Analogues
In Vitro Receptor Binding Affinity Studies of Mestranol (B1676317) Acetate (B1210297) Derivatives to Estrogen Receptors
The biological activity of estrogenic compounds is initiated by their binding to estrogen receptors (ERs), primarily ERα and ERβ. The binding affinity of a compound to these receptors is a critical determinant of its estrogenic potency. For analogues of mestranol acetate, such as mestranol itself, in vitro studies have been conducted to quantify this interaction.
Mestranol, the 3-methyl ether of ethinylestradiol, demonstrates a significantly lower binding affinity for the estrogen receptor compared to its active metabolite, ethinylestradiol, or the endogenous hormone, estradiol (B170435). wikipedia.org Studies have reported that mestranol possesses approximately 0.1% to 2.3% of the relative binding affinity of estradiol (which is set at 100%) for the estrogen receptor. wikipedia.org In contrast, its active form, ethinylestradiol, shows a potent binding affinity, ranging from 75% to 190% of that of estradiol. wikipedia.org
Competitive binding assays using human recombinant estrogen receptor β (hERβ) have confirmed that mestranol exhibits binding activity, although it is generally weaker than that of other pharmaceuticals like 17α-ethynylestradiol and certain phytoestrogens such as coumestrol. tandfonline.com The significant difference in receptor affinity between mestranol and ethinylestradiol underscores the importance of its biotransformation for estrogenic activity.
| Compound | Relative Binding Affinity (%) (Estradiol = 100%) | Source |
| Mestranol | 0.1 - 2.3 | wikipedia.org |
| Ethinylestradiol | 75 - 190 | wikipedia.org |
| Diethylstilbestrol | >100 | oup.com |
| 4-hydroxytamoxifen | >100 | oup.com |
Prodrug Concept and Biotransformation Pathways to Active Estrogenic Species in In Vitro Systems
Mestranol is fundamentally a prodrug, meaning it is biologically inactive in its initial form and must be metabolized in the body to an active compound to exert its hormonal effects. wikipedia.orgdrugbank.com The primary active metabolite of mestranol is 17α-ethinylestradiol. drugbank.comnih.gov This conversion is a crucial step for its biological function.
The biotransformation of mestranol to ethinylestradiol occurs primarily in the liver through a process of O-demethylation. wikipedia.orgnih.gov In vitro studies using human liver microsomes have been instrumental in elucidating the specific enzymatic pathways responsible for this conversion. Research has identified that the Cytochrome P-450 enzyme system is central to this metabolic reaction. nih.gov
Specifically, studies have pinpointed Cytochrome P-450 2C9 (CYP2C9) as the major enzyme contributing to the demethylation of mestranol. nih.gov This was demonstrated in experiments where specific inhibitors of different CYP enzymes were introduced into in vitro systems with human liver microsomes. The formation of ethinylestradiol was strongly inhibited by sulfaphenazole, a specific inhibitor of CYP2C9. nih.gov Conversely, inhibitors of other major cytochrome enzymes, such as troleandomycin (B1681591) (a CYP3A3/4 inhibitor) and quinidine (B1679956) (a CYP2D6 inhibitor), produced no significant inhibition, confirming the primary role of CYP2C9. nih.gov
The efficiency of this conversion is estimated to be around 70%, meaning a 50 µg dose of mestranol is considered bioequivalent to 35 µg of ethinylestradiol. wikipedia.orgdrugbank.comhealth.state.mn.us Further in vitro investigations using various chemical probes have supported these findings. For instance, the antifungal agent miconazole (B906) strongly inhibited mestranol demethylation, whereas other agents like itraconazole (B105839) had no meaningful effect. nih.gov
| Inhibitor | Target CYP Enzyme | Effect on Mestranol to Ethinylestradiol Conversion (In Vitro) | Source |
| Sulfaphenazole | CYP2C9 | Strong Inhibition (Average 75% max) | nih.gov |
| Troleandomycin | CYP3A3/4 | No Substantial Inhibition | nih.gov |
| Quinidine | CYP2D6 | No Substantial Inhibition | nih.gov |
| Miconazole | Multiple CYPs | Strong Inhibition (Average 90% max) | nih.gov |
| Itraconazole | CYP3A4 | No Meaningful Inhibition | nih.gov |
| Fluconazole | CYP2C9, CYP2C19, CYP3A4 | Weak Inhibition (at high concentrations) | nih.gov |
| α-Naphthoflavone | CYP1A1/2, CYP2C9 | Weak Inhibition | nih.gov |
Modulation of Gene Expression and Cellular Signaling Pathways by this compound Analogues in Cell Culture Models
Once mestranol analogues bind to estrogen receptors, they can modulate the expression of target genes and influence cellular signaling pathways. In vitro cell culture models have been essential for studying these effects.
Mestranol has been identified as an activator of Estrogen Receptor α (ERα) in MCF-7 human breast cancer cells, a widely used model for studying estrogenic activity. nih.gov A large-scale screening of a microarray compendium identified mestranol among several known ERα agonists that could induce a characteristic gene expression signature associated with receptor activation. nih.gov This activation initiates a cascade of events, including the binding of the receptor-ligand complex to estrogen response elements (EREs) in the DNA, which in turn regulates the transcription of specific genes. nih.gov
Further studies have examined the effect of mestranol on the expression of specific genes. In one study using adult Thai ricefish (Oryzias minutillus) as an in vivo model, but with in vitro relevance for cellular mechanisms, mestranol treatment was shown to significantly increase the mRNA expression levels of Estrogen Receptor β (ERβ) in the anal fins of both males and females. thaiscience.info This upregulation of the receptor's own gene suggests a potential feedback mechanism.
The cellular signaling effects of synthetic steroids also involve complex interactions with other pathways. While direct studies on this compound are limited, research on other synthetic steroids provides a conceptual framework. For example, some synthetic steroids can interact with other steroid receptors, such as the glucocorticoid receptor, to regulate the expression of inflammatory genes in endocervical cell lines. plos.org This highlights the potential for cross-talk between different signaling pathways following exposure to synthetic steroid analogues.
| Compound | Cell Model | Receptor/Gene | Observed Effect in Vitro | Source |
| Mestranol | MCF-7 (human breast cancer) | ERα | Activation, leading to modulation of ERα target genes | nih.gov |
| Mestranol | Oryzias minutillus (anal fin tissue) | ERβ mRNA | Upregulation of expression levels | thaiscience.info |
Pre Clinical Metabolic and Biotransformation Studies of Mestranol Acetate in Model Systems
Hepatic Microsomal Enzyme Activity and Induction by Steroidal Acetates in Animal Models
The liver is the primary site of mestranol (B1676317) metabolism, where it undergoes demethylation to its active form, ethinylestradiol. nih.gov Studies in animal models, particularly rats, have been instrumental in elucidating the effects of mestranol on hepatic microsomal enzymes, which are critical for drug and steroid metabolism.
Research has shown that the administration of mestranol to female rats can enhance the metabolism of certain compounds. For instance, daily administration of mestranol increased the metabolism of ethylmorphine and aniline. This effect was more pronounced in rats fed a thiamin-rich diet compared to those on a thiamin-deficient diet. researchgate.net It is suggested that mestranol alters the Type I binding site on cytochrome P-450, a key family of enzymes in the hepatic microsomal system, while having no effect on the Type II binding site. researchgate.net However, other studies have noted that while combinations of contraceptive steroids (including mestranol) can induce liver microsomal enzymes in rats and mice, this induction appears to be primarily mediated by the progestogenic components of the contraceptives. wikipedia.org Some research even suggests that mestranol itself does not have a marked effect on cytochrome P-450 profiles in the rat liver. jst.go.jp
The initial and essential step in mestranol's action is its O-demethylation in the liver, a reaction carried out by microsomal enzymes. aub.edu.lb This conversion to ethinylestradiol is what potentiates its estrogenic activity. aub.edu.lb In vitro studies using human liver microsomes have identified cytochrome P-450 2C9 (CYP2C9) as the major enzyme responsible for this biotransformation. nih.gov
When combined with progestins like norethynodrel (B126153) in animal models, mestranol has been observed to promote hepatocarcinogenesis initiated by other agents, as indicated by an increase in gamma-glutamyl transpeptidase-positive lesions. drugbank.com However, mestranol itself is considered to have weak, if any, initiating potential for liver tumors. drugbank.com
Table 1: Effects of Mestranol on Hepatic Microsomal Enzymes in Rats
| Enzyme/Parameter | Observed Effect | Animal Model | Citation |
|---|---|---|---|
| Ethylmorphine & Aniline Metabolism | Enhanced, especially with thiamin-rich diet | Female Rats | researchgate.net |
| Cytochrome P-450 Binding | Alters Type I binding site; no effect on Type II | Female Rats | researchgate.net |
| Liver Microsomal Enzyme Induction | Active induction (mainly by progestin partner) | Rats and Mice | wikipedia.org |
| Cytochrome P-450 Concentration | No significant change at doses that increase enzyme activity | Rats and Mice | wikipedia.org |
| O-demethylation | Undergoes demethylation, potentiating activity | Rat liver microsomes | aub.edu.lb |
Microbial Biotransformation of Mestranol and its Acetylated Derivatives
Microbial biotransformation serves as a valuable tool in drug metabolism studies, often mimicking mammalian metabolic pathways. Various microorganisms, particularly filamentous fungi, have been used to study the metabolism of steroids like mestranol. researchgate.netresearchgate.net
The fungus Cunninghamella elegans has been a prominent model system for investigating mestranol metabolism. wikipedia.orgnih.gov Incubation of mestranol with C. elegans has been shown to yield hydroxylated metabolites. nih.gov This process demonstrates the fungus's ability to perform phase I metabolic reactions, similar to those occurring in the human liver. wikipedia.org
Two primary metabolites have been identified from the microbial transformation of mestranol by Cunninghamella elegans. nih.gov These were characterized through spectroscopic techniques as:
6β-hydroxymestranol
6β,12β-dihydroxymestranol
Of these, 6β,12β-dihydroxymestranol was identified as a novel metabolite, not previously discovered through other metabolic studies. nih.gov This highlights the utility of microbial systems in identifying new metabolic pathways and products. The biotransformation process typically involves hydroxylation, a common reaction in steroid metabolism catalyzed by microbial enzymes. researchgate.net
Table 2: Microbial Metabolites of Mestranol
| Microorganism | Substrate | Metabolite(s) | Type of Transformation | Citation |
|---|
Identification and Characterization of Metabolites in In Vitro and Ex Vivo Systems
The metabolic profile of mestranol has been characterized using various in vitro and ex vivo systems, primarily employing liver microsomes. These studies have confirmed that mestranol is a prodrug that must be metabolically converted to become active. nih.gov
The principal metabolic pathway for mestranol is its O-demethylation to the pharmacologically active estrogen, ethinylestradiol . nih.gov In vitro studies using human liver microsomes have demonstrated that this conversion is significantly inhibited by sulfaphenazole, a specific inhibitor of CYP2C9, indicating that this is the primary enzyme responsible for the demethylation of mestranol. nih.gov In contrast, inhibitors of CYP3A4 (troleandomycin) and CYP2D6 (quinidine) did not produce substantial inhibition. nih.gov
Once converted to ethinylestradiol, further metabolism occurs. The major metabolic pathway for ethinylestradiol in both humans and animals is 2-hydroxylation, a reaction presumed to be catalyzed by the cytochrome P450 3A4 (CYP3A4) isoform. oaepublish.com This leads to the formation of catechol estrogens.
Metabolites of mestranol that have been identified in urine include:
Ethinylestradiol
2-Hydroxyethinyloestradiol
2-Methoxyethinyl-oestradiol
2-Hydroxyethinyloestradiol-3-methyl ether oaepublish.com
Studies in rats have also indicated that the metabolites of mestranol undergo enterohepatic circulation, a process where metabolites are excreted via bile into the intestine and can be reabsorbed. oaepublish.com
Table 3: Identified Metabolites and Key Enzymes in In Vitro Systems
| System | Key Enzyme(s) | Primary Transformation | Identified Metabolites | Citation |
|---|---|---|---|---|
| Human Liver Microsomes | CYP2C9 | O-demethylation | Ethinylestradiol | nih.gov |
| Human/Animal Metabolism | CYP3A4 (presumed) | 2-Hydroxylation of ethinylestradiol | 2-Hydroxyethinylestradiol | oaepublish.com |
Compound Reference Table
| Compound Name |
|---|
| Mestranol |
| Mestranol acetate (B1210297) |
| Ethinylestradiol |
| Aniline |
| Ethylmorphine |
| Norethynodrel |
| 6β-hydroxymestranol |
| 6β,12β-dihydroxymestranol |
| 2-Hydroxyethinyloestradiol |
| 2-Methoxyethinyl-oestradiol |
| 2-Hydroxyethinyloestradiol-3-methyl ether |
| Sulfaphenazole |
| Troleandomycin (B1681591) |
Analytical Chemistry Methodologies for Mestranol Acetate Research
High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (LC-MS/MS) for Trace Analysis
High-Performance Liquid Chromatography (HPLC) combined with tandem mass spectrometry (LC-MS/MS) stands as a primary technique for the trace analysis of mestranol (B1676317). This method offers high sensitivity and selectivity, which is essential for detecting the compound at very low concentrations in complex environmental and biological samples.
Researchers have developed and optimized LC-MS/MS methods for determining various hormones, including mestranol, in river sediments. bohrium.com The chromatographic separation is typically achieved on a C18 column using a mobile phase gradient, often consisting of mixtures of methanol (B129727), acetonitrile, and water with additives like ammonium formate to improve ionization. nih.gov For detection, electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common sources. bohrium.comwinona.edu ESI in positive ion mode is frequently used for the analysis of related steroid acetates. nih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which enhances selectivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. nih.gov This specificity allows for accurate quantification even in the presence of interfering matrix components. For instance, a method for analyzing megestrol acetate (B1210297), a structurally similar compound, achieved a lower limit of quantitation (LLOQ) of 1 ng/mL in human plasma. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Chromatographic Column | Reversed-phase C18 | nih.gov |
| Mobile Phase | Isocratic or gradient mixture of Methanol/Acetonitrile and Ammonium Formate buffer | nih.gov |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | bohrium.comnih.govwinona.edu |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| Example LLOQ | 1 ng/mL (for Megestrol Acetate in plasma) | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Mestranol Acetate
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing steroids like mestranol, but it requires a chemical modification step known as derivatization. This process is necessary because this compound itself has low volatility and poor thermal stability, making it unsuitable for direct GC analysis. Derivatization converts the analyte into a more volatile and thermally stable form.
The most common derivatization technique for steroids is silylation, which involves replacing the active hydrogen atoms of hydroxyl groups with a trimethylsilyl (TMS) group. mdpi.commdpi.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS), are frequently employed for this purpose. For keto-steroids, a two-step derivatization is often preferred to avoid the formation of enol TMS ethers; this involves methoximation of the ketone group followed by silylation of the hydroxyl groups. mdpi.com One study optimized the derivatization of 18 different steroids, including mestranol, as their trimethylsilyl (TMS)-oxime ether/ester derivatives. researchgate.net This process significantly improved the response, with keto-steroid derivatives showing 1.4 to 4.25 times higher responses compared to their TMS-ether counterparts. researchgate.net The optimized GC-MS method allowed for the quantification of these compounds at levels as low as 1.88 ng/L. researchgate.net
| Derivatization Type | Reagent(s) | Purpose | Reference |
|---|---|---|---|
| Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) + TMCS (trimethylchlorosilane) | Increases volatility and thermal stability by forming TMS ethers. | |
| Methoximation-Silylation | O-methylhydroxylamine hydrochloride followed by a silylating agent (e.g., MSTFA) | Protects ketone groups and prevents enol ether formation before silylating hydroxyl groups. | mdpi.com |
| Trifluoroacetylation | Trifluoroacetic anhydride (TFAA) | Creates stable derivatives with good chromatographic properties and specific mass spectral fragmentation. | mdpi.com |
Solid Phase Extraction (SPE) and Other Sample Preparation Techniques for Complex Matrices
The accurate analysis of this compound in complex matrices such as environmental water, sediment, or biological tissues requires efficient sample preparation to remove interfering substances. unibo.it Solid Phase Extraction (SPE) is a widely used technique for this purpose due to its effectiveness and low solvent consumption. nih.gov
SPE involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the analyte. Interfering compounds are washed away, and the analyte is then eluted with a small volume of a different solvent. For the analysis of steroids in river sediment, a cleanup step using a silica gel/anhydrous sodium sulphate cartridge was employed following ultrasonic extraction. bohrium.com In another method for determining endocrine-disrupting hormones in water, SPE was a key step before LC-MS/MS analysis. winona.edu The choice of sorbent is critical and depends on the analyte and matrix. Common SPE sorbents include polymeric reversed-phase materials, which can yield purer sample extracts compared to techniques like protein precipitation. unibo.it More advanced strategies include matrix solid-phase dispersion (MSPD), which is effective for solid or semisolid samples, and molecularly imprinted solid-phase extraction (MISPE), which uses polymers with custom-made binding sites for high selectivity toward a specific target analyte. nih.govnih.gov
| Technique | Description | Application | Reference |
|---|---|---|---|
| Solid Phase Extraction (SPE) | Analyte is isolated from a liquid sample by selective adsorption onto a solid sorbent, followed by elution. | Purification of hormones from water and biological fluids. | winona.eduunibo.it |
| Ultrasonic Extraction | Uses high-frequency sound waves to facilitate the extraction of analytes from a solid matrix into a solvent. | Extraction of mestranol from river sediment samples. | bohrium.com |
| Matrix Solid-Phase Dispersion (MSPD) | Solid or viscous sample is blended with a solid support, disrupting the matrix and allowing for extraction. | Effective for animal tissues and foods with high lipid content. | nih.gov |
| Molecularly Imprinted SPE (MISPE) | Uses a highly selective polymer sorbent synthesized to recognize a specific target molecule. | High-selectivity extraction from complex biological matrices like lung tissue. | nih.gov |
Spectrophotometric Methods for Quantitative Analysis of Related Compounds
While chromatographic methods coupled with mass spectrometry are preferred for trace analysis, UV-Visible spectrophotometry offers a simpler, cost-effective alternative for the quantitative analysis of active pharmaceutical ingredients in formulations. researchgate.net These methods are often used in quality control laboratories for routine analysis of tablets and other dosage forms. researchgate.net
Direct spectrophotometric analysis of mestranol can be challenging in combination products due to spectral overlap with other active ingredients, such as Norethindrone (B1679910) Acetate or Ethinyl Estradiol (B170435). To overcome this, various techniques have been developed. One approach is the absorbance correction method, where the absorbance of one component is corrected for the interference from the other at a specific wavelength. Another powerful technique is derivative spectrophotometry, which involves calculating the first or second derivative of the absorbance spectrum. This process can resolve overlapping peaks and enhance the signal of a compound present in a lower concentration. A study developed a method combining second-order derivative spectrophotometry for Norethindrone Acetate and an absorbance correction method for Ethinyl Estradiol for their simultaneous estimation in a combined oral contraceptive pill. Such methods are validated according to ICH guidelines for linearity, accuracy, and precision. researchgate.net
| Method | Principle | Analyte Example | Reference |
|---|---|---|---|
| Absorbance Correction Method | Quantification at the absorbance maximum (λmax) of one drug after correcting for the absorbance of the other component at that wavelength. | Ethinyl Estradiol (EE) in the presence of Norethindrone Acetate (NEA). | |
| Second-Order Derivative | The second derivative of the absorbance spectrum is plotted against wavelength to resolve overlapping spectra. | Norethindrone Acetate (NEA) in the presence of Ethinyl Estradiol (EE). | |
| HPLC with UV Detection | Chromatographic separation followed by quantification using a UV detector at a specific wavelength. | Mestranol and Ethynodiol Diacetate in oral contraceptive tablets. | nih.govdocumentsdelivered.com |
Structure Activity Relationship Sar and Structural Modification Research of Mestranol Acetate Derivatives
Impact of Acetate (B1210297) Substitution on Pharmacological Activity and Metabolic Stability in Research Models
The addition of an acetate group to a steroid nucleus, such as in mestranol (B1676317) acetate, is a common medicinal chemistry strategy to alter the parent molecule's pharmacological profile. Research into steroid derivatives indicates that acetylation can significantly influence both biological activity and metabolic stability.
In studies on derivatives related to mestranol, the introduction of an acetate group has been explored as a method to create potential prodrugs. researchgate.net A Structure-Activity Relationship (SAR) study on aminosteroid (B1218566) derivatives with a mestranol backbone revealed that adding groups like acetate, sulfamate, or phosphate (B84403) at the C3 position of the phenolic counterpart could enhance antiproliferative activities against breast and pancreatic cancer cell lines compared to the parent compound. researchgate.net This suggests that the acetate group can positively modulate the pharmacological effect of the steroid. The synthesis of a specific derivative, 17α-ethinyl-17-hydroxy-3-methoxyestra-1,3,5(10)-triene-6-one-17-acetate, starting from norethindrone (B1679910), highlights the ongoing chemical exploration of acetylated mestranol structures. researchgate.net
Metabolically, acetylation can alter the lipophilicity and, consequently, the absorption, distribution, and clearance of a steroid. Mestranol itself is known to be a prodrug that requires demethylation in the liver to its active form, ethinyl estradiol (B170435). nih.govdrugbank.com The addition of an acetate group further modifies this metabolic pathway. The stability of acetylated steroids is a key factor in their design; for instance, chlormadinone (B195047) acetate is noted for its metabolic stability, which contributes to its prolonged activity in biological systems. scbt.com While direct comparative metabolic data for mestranol versus mestranol acetate in preclinical models is not extensively detailed in the provided results, the principles of steroid chemistry suggest that the acetate ester would be subject to hydrolysis by esterase enzymes in the body, releasing the active parent steroid. This bioconversion step is a critical factor in its action as a prodrug.
Design and Synthesis of Novel Mestranol-Based Aminosteroids and Their Biological Evaluation in Pre-clinical Models
The design of novel anticancer agents has led to the development of aminosteroids built upon a mestranol scaffold, aiming to improve upon earlier generations of compounds. researchgate.netnih.gov A significant example is the aminosteroid RM-581, which was developed to enhance the metabolic stability of a previous lead candidate, RM-133. researchgate.net RM-133, built on a 5α-androstane core, showed promising anticancer activity but suffered from relatively weak metabolic stability. researchgate.netresearchgate.net Researchers hypothesized that replacing the C19 androstane (B1237026) backbone with a C18 estrane (B1239764) core, specifically that of mestranol, could improve its pharmacological properties. researchgate.net This modification resulted in RM-581, which demonstrated a twofold increase in metabolic stability and greater selectivity for cancer cells over normal cells, without compromising its anticancer potency. researchgate.net
The synthesis of RM-581 is a multi-step process starting from commercially available estrone. researchgate.netmdpi.com An efficient, scalable synthetic route has been developed, which involves creating a piperazine (B1678402) chain at the C2 position of the mestranol core, followed by coupling with a quinoline-proline moiety. mdpi.com This process yields {4-[17α-ethynyl-17β-hydroxy-3-methoxyestra-1,3,5(10)-trien-2-yl]piperazin-1-yl}[(2S)-1-(quinolin-2-ylcarbonyl)pyrrolidin-2-yl]methanone, the chemical structure of RM-581. researchgate.netmdpi.com
In preclinical evaluations, RM-581 has shown potent and selective cytotoxic activity across a range of cancer cell lines. researchgate.netnih.gov It effectively blocks the growth of androgen-dependent prostate cancer cells and has demonstrated superior antiproliferative activity in LAPC-4 cells compared to standard drugs. researchgate.net Furthermore, RM-581 induces apoptosis through the aggravation of endoplasmic reticulum (ER) stress, a mechanism confirmed in pancreatic and prostate cancer cell lines. mdpi.comnih.gov The compound has also been found to be orally active in mouse xenograft models, causing tumor regression without signs of toxicity. researchgate.net Further SAR studies have generated other derivatives, such as compound 23, which has a (3,5-dimethylbenzoyl)-L-prolyl)piperazine side chain and has shown even greater antiproliferative activity than RM-581 in several cancer cell lines. researchgate.net
| Compound | LNCaP (Prostate) | PC-3 (Prostate) | MCF-7 (Breast) | PANC-1 (Pancreas) | OVCAR-3 (Ovarian) |
|---|---|---|---|---|---|
| RM-581 | 0.56 ± 0.30 µM | 0.89 ± 0.63 µM | 1.36 ± 0.31 µM | 2.47 ± 0.91 µM | 3.17 ± 0.10 µM |
| Compound 23 | Active (IC₅₀ < 0.56 µM) | Active (IC₅₀ < 0.89 µM) | Active (IC₅₀ < 1.36 µM) | Active (IC₅₀ < 2.47 µM) | Active (IC₅₀ < 3.17 µM) |
Data sourced from ResearchGate. researchgate.net
Comparative Analysis of Acetylated Steroids with Non-Acetylated Analogues in Pre-clinical Models
The comparison between acetylated and non-acetylated steroids in preclinical models reveals significant differences in their physicochemical properties, biological activity, and metabolic fate. Acetylation is a key post-translational modification that can alter protein function and is also a widely used chemical strategy in drug design to modify a molecule's characteristics. frontiersin.orgmdpi.com
Pharmacological Activity: Acetylation can convert a molecule into a prodrug, which is inactive until the acetate group is cleaved in the body. This is a strategy used to improve the therapeutic index of a drug. For instance, in a study of mestranol-related aminosteroids, the addition of an acetate group at the C3 position was shown to provide better antiproliferative activities compared to the non-acetylated counterpart. researchgate.net This indicates that the acetylated form may have improved cellular uptake or distribution before being converted to the active form in the target tissue. Conversely, in other contexts, acetylation can diminish or abolish activity depending on the specific receptor interactions required.
Mechanism of Action: At a molecular level, acetylation and deacetylation are critical regulatory events. Research on the steroidogenic acute regulatory protein (StAR), which is essential for steroid biosynthesis, found that it is an acetylated protein. mdpi.com The acetylation status of specific lysine (B10760008) residues on StAR was shown to influence its ability to promote 17β-estradiol synthesis in breast cancer cells. mdpi.com Mimicking an acetylated state in StAR mutants led to increased estrogen synthesis, while deacetylation mutants had the opposite effect. mdpi.com This demonstrates that on a functional level, the presence or absence of an acetyl group can act as a molecular switch, directly impacting the biological pathways in which steroids are involved. This provides a mechanistic basis for the differing effects observed between acetylated and non-acetylated analogues in preclinical models.
Future Research Directions and Emerging Areas in Mestranol Acetate Research
Advanced Spectroscopic and Imaging Techniques for In Situ Analysis of Steroidal Derivatives
The in situ analysis of steroidal derivatives within biological tissues presents a significant challenge due to their low abundance and the complexity of the surrounding biological matrix. However, the development of advanced spectroscopic and imaging techniques is providing new insights into the spatial distribution and metabolic fate of these compounds.
Mass spectrometry imaging (MSI) has emerged as a powerful tool for visualizing the distribution of a wide range of molecules, including metabolites and hormones, directly in tissue sections. thieme-connect.comutica.edu Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI allow for the label-free tracking of endogenous and exogenous molecules with spatial resolution. thieme-connect.comutica.edu For steroidal analysis, where ionization efficiency can be low, on-tissue chemical derivatization (OTCD) has proven highly effective. researchgate.net Derivatization with reagents like Girard's T enhances the sensitivity of MSI analysis for neutral steroids, enabling their detection and quantification within tissues like the adrenal gland and brain. researchgate.net This approach has been successfully used to map the distribution of various steroids and even to study the pharmacokinetics of related enzyme inhibitors. researchgate.net
Furthermore, recent developments in MSI focus on overcoming the challenge of distinguishing between steroid isomers. A novel method utilizing the fragmentation of silver-cationized steroids in tandem MS produces unique fragmentation patterns, allowing for confident annotation of steroid regioisomers without prior derivatization. nih.gov This technique has been demonstrated for visualizing steroid isomer distributions in mouse brain tissue. nih.gov
Beyond mass spectrometry, other imaging modalities play a role in preclinical assessment. Optical imaging techniques, including fluorescence and bioluminescence, are crucial for tracking drug-target interactions and cellular signaling pathways. acs.org While not always directly applicable to unlabeled mestranol (B1676317) acetate (B1210297), these methods can be employed when studying fluorescently-tagged analogues or downstream cellular events.
The continued refinement of these imaging and spectroscopic methods will be critical for a more comprehensive understanding of mestranol acetate's localization and activity at the tissue and cellular levels.
Computational Chemistry and Molecular Modeling for Predicting Interactions and Fate
Computational chemistry and molecular modeling have become indispensable tools in drug discovery and environmental science. These techniques offer insights into the molecular interactions, properties, and potential fate of compounds like this compound, complementing experimental research.
Molecular docking studies are frequently used to predict the binding orientation and affinity of steroidal molecules to their biological targets. For instance, molecular docking has been employed to understand the interaction of norethisterone enanthate, a derivative of norethindrone (B1679910), with human serum albumin (HSA), revealing a static quenching process and identifying the primary binding site. researchgate.net Similarly, docking and molecular dynamics simulations have been used to investigate how steroid derivatives inhibit enzymes like 17β-hydroxysteroid dehydrogenase (17β-HSD), revealing that some inhibitors can bind to the cofactor-binding site. researchgate.net Such studies can elucidate the structure-activity relationships of this compound and its analogues, guiding the design of new molecules with specific biological activities. researchgate.net
Quantum chemical calculations can provide a deeper understanding of reaction mechanisms involving steroidal compounds. For example, these calculations have been used to explain how certain catalysts enhance the rate of condensation reactions involving steroid ketones by reducing the energy barrier for proton transfer. researchgate.net This level of mechanistic detail is crucial for optimizing synthetic routes for this compound derivatives.
In the context of environmental science, computational models can help predict the fate and transport of estrogenic contaminants. While specific models for this compound are not detailed in the provided results, the principles of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are widely used to predict the environmental behavior of organic pollutants based on their molecular structure. oatext.com These models can estimate properties like solubility, sorption to soil and sediment, and potential for biodegradation, which are key parameters in assessing the environmental risk of this compound and its metabolites.
The integration of these computational approaches provides a powerful framework for predicting the biological activity and environmental impact of this compound, reducing the need for extensive and time-consuming experimental studies.
Development of Bioremediation Strategies for Estrogenic Contaminants Based on Mestranol Metabolism
The release of synthetic estrogens, including mestranol, into the environment through wastewater is a growing concern due to their endocrine-disrupting effects on aquatic organisms. researchgate.nethealth.state.mn.us This has spurred research into developing effective bioremediation strategies to remove these contaminants from water sources.
Mestranol itself is a prodrug that is demethylated in the liver to the biologically active ethinylestradiol (EE2). drugbank.comglowm.com This metabolic transformation is also observed in the environment. Studies have shown that the activated sludge process in wastewater treatment plants can biotransform mestranol into EE2. tandfonline.com One study reported an 80% turnover of mestranol after 24 hours, with EE2 being the primary metabolite. tandfonline.com However, the efficiency of conventional wastewater treatment in removing these compounds completely is often inadequate. researchgate.nethealth.state.mn.us
This has led to the exploration of more advanced and nature-based solutions. Technologies like membrane bioreactors (MBRs) have shown high removal rates for steroids, exceeding 90% in some cases. tandfonline.com Nature-based systems such as treatment wetlands and high-rate algal ponds are also effective in removing a wide range of organic pollutants, including steroid hormones. nih.gov These systems utilize microorganisms and algae that can degrade these compounds. researchgate.netnih.gov
A promising area of research is the use of specific enzymes for bioremediation. Laccases, a type of oxidoreductase enzyme, have demonstrated significant potential in degrading steroidal estrogens. sci-hub.se These enzymes can be used in their free form or immobilized in bioreactors to efficiently remove estrogens from wastewater. sci-hub.se The use of laccase-based systems offers advantages such as high efficiency and mild operating conditions. sci-hub.se
Furthermore, the principles of metabolic engineering and systems biology are being applied to develop "superbugs" capable of efficiently mineralizing target pollutants. core.ac.uk By understanding the metabolic pathways involved in mestranol degradation, it may be possible to engineer microorganisms with enhanced capabilities for breaking down this and other estrogenic contaminants. core.ac.uk
The development of these bioremediation strategies, from enhanced conventional treatments to advanced enzymatic and microbial systems, is crucial for mitigating the environmental impact of mestranol and other synthetic estrogens.
Exploration of this compound Analogues in Novel Biochemical or Mechanistic Research Applications
The rigid and biologically active steroid scaffold of this compound makes it and its analogues valuable tools for novel biochemical and mechanistic research. acs.org By modifying the core structure, researchers can create new molecules with tailored properties for investigating biological processes or for potential therapeutic applications.
One area of exploration is the synthesis of new this compound derivatives with potential anticancer activity. For example, a new this compound derivative, 17α-ethinyl-17-hydroxy-3-methoxyestra-1,3,5(10)-triene-6-one-17-acetate, has been synthesized and structurally characterized. researchgate.net Other research has focused on creating derivatives that inhibit enzymes involved in steroidogenesis or that influence the cell cycle in cancer cells. researchgate.net For instance, a mestranol derivative, RM-581, has shown promise in decreasing cell proliferation in various cancer cell lines. researchgate.net
The synthesis of bioconjugates, where a steroidal molecule is linked to another biologically active moiety, is another emerging field. acs.org This approach aims to create molecules with increased stability, target specificity, and potentially synergistic activity. acs.org For example, steroidal esters have been developed as potential antileukemic agents. acs.org
Mestranol and its derivatives also serve as starting materials for the synthesis of various other steroidal compounds. For instance, mestranol has been used to prepare 6-oxo derivatives, which can then be used to create conjugates for immunoassays. researchgate.net Additionally, synthetic methods have been developed to produce degradation and photodecomposition products of mestranol, which are essential as reference standards in pharmaceutical analysis. researchgate.net
The exploration of this compound analogues is not limited to therapeutic applications. The creation of new derivatives with unique spectroscopic or reactive properties can provide novel probes for studying enzyme mechanisms, receptor binding, and other fundamental biochemical processes. The synthesis of spiro heterocyclic derivatives from this compound, for instance, has led to compounds with inhibitory activity on enzymes like CYP3A. beilstein-journals.org
This ongoing research into the synthesis and application of this compound analogues continues to expand the utility of this steroidal scaffold in both basic and applied biochemical research.
Q & A
Q. Table 1: Key Analytical Parameters
| Method | Parameter | Acceptance Criteria |
|---|---|---|
| TLC | Rf value | ±0.05 of reference |
| UV | λ_max (nm) | 280 ± 2 |
| IR | Major peaks (cm⁻¹) | 1740 (C=O), 1250 (C-O) |
What are the critical safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and solution preparation .
- Storage : Store in sealed containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation. Label containers with OSHA-compliant hazard warnings (e.g., "P405: Store locked up") .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol .
How can solubility properties of this compound inform solvent selection for in vitro assays?
Methodological Answer:
this compound is lipophilic, with solubility in chloroform and ethanol but negligible solubility in water. For cell-based studies:
- Stock Solutions : Prepare in ethanol (10 mM), filter-sterilize (0.22 µm), and dilute in culture media to avoid solvent toxicity (<0.1% ethanol final concentration) .
- Compatibility Testing : Validate solvent effects using vehicle-only controls to rule out artifacts in pharmacological assays .
Advanced Research Questions
How should researchers design carcinogenicity studies for this compound using animal models?
Methodological Answer:
- Model Selection : Use Sprague-Dawley rats or CD-1 mice, as these species show hormonal sensitivity relevant to human carcinogenesis .
- Dosing Regimens : Administer this compound (0.1–5 mg/kg/day) via oral gavage for 18–24 months. Include positive controls (e.g., diethylstilbestrol) and vehicle controls .
- Endpoint Analysis : Monitor tumor incidence (e.g., pituitary adenomas, hepatocellular carcinomas) via histopathology. Use Kaplan-Meier survival curves and Cox proportional hazards models for statistical analysis .
Key Consideration : Address interspecies metabolic differences by analyzing plasma metabolites via LC-MS to confirm bioactivation pathways .
How can contradictory purity data from different analytical methods be resolved?
Methodological Answer:
Discrepancies between TLC, HPLC, and spectroscopic data often arise from:
- Impurity Profiles : Non-UV-active impurities (e.g., residual solvents) may go undetected in TLC/UV. Use gas chromatography (GC) with flame ionization detection (FID) to identify volatile contaminants .
- Validation Protocols : Cross-validate methods using certified reference standards and spike-and-recovery experiments to assess accuracy (target: 95–105% recovery) .
What experimental approaches are suitable for studying this compound’s epimerization under catalytic conditions?
Methodological Answer:
- Reaction Setup : React this compound with acidic alumina (Al₂O₃) in anhydrous dichloromethane at 25–40°C. Monitor epimerization kinetics via chiral HPLC (e.g., Chiralpak AD-H column, hexane:isopropanol 95:5) .
- Mechanistic Insights : Use deuterium-labeling experiments and NMR to track stereochemical changes at C-17. Compare activation energies (ΔG‡) of epimerization pathways via Arrhenius plots .
How can researchers evaluate this compound’s pharmacological interactions in combination therapies?
Methodological Answer:
- Synergy Studies : Use isobolographic analysis or Chou-Talalay methods to assess interactions with progestins (e.g., chlormadinone acetate). Test combinations in estrogen receptor (ER)-positive cell lines (e.g., MCF-7) .
- Data Interpretation : Calculate combination indices (CI <1 = synergy) and validate findings in vivo using ovariectomized rat models to simulate postmenopausal hormone dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
